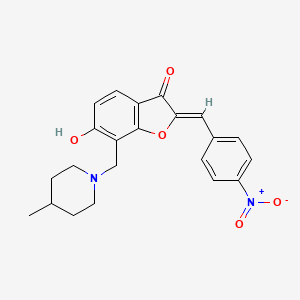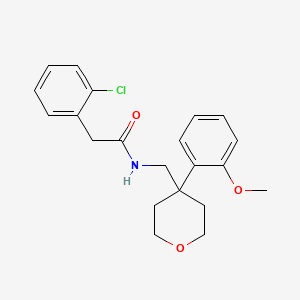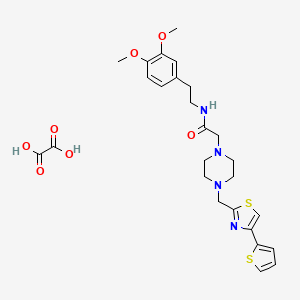
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a methoxyethyl group, a pyridinylmethyl group, a quinazoline group, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the pyridinylmethyl group might be introduced via a palladium-catalyzed cross-coupling reaction . The quinazoline group could be formed through a series of reactions involving amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline group, for example, is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring (containing two nitrogen atoms) .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the quinazoline group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of various quinazoline derivatives and their analogs. These compounds are synthesized through multiple chemical reactions, with their structures confirmed using elemental analysis, spectral data, and, when possible, alternative synthesis methods. Such studies contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015).
Antiproliferative and Antimicrobial Activity
Several quinazoline derivatives have been investigated for their antiproliferative and antimicrobial activities. This includes assessing their effects against various human cancer cell lines and microbial strains. These compounds show promise in the development of new therapeutic agents due to their potent cytotoxic effects and ability to inhibit microbial growth (Azza M. El‐Kazak, M. Ibrahim, 2013).
Anti-Inflammatory and Analgesic Properties
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has highlighted their anti-inflammatory and analgesic properties. These studies are crucial for the discovery of new drugs that can effectively manage pain and inflammation with minimal side effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Enzyme Inhibition
Compounds similar to the one have been explored for their ability to inhibit specific enzymes, such as the (H+, K+)-ATPase enzyme. This research is pivotal in developing drugs that target specific physiological pathways, such as those involved in gastric acid secretion, potentially leading to new treatments for conditions like acid reflux or peptic ulcers (B. Kohl, E. Sturm, J. Senn‐Bilfinger, et al., 1992).
Anticancer Properties
Quinazoline derivatives have been evaluated for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells and halt the proliferation of various cancer cell lines. This research area is significant for the development of new oncological treatments that are more targeted and have fewer side effects than traditional chemotherapy (Şeyma Cankara Pirol, B. Çalışkan, I. Durmaz, et al., 2014).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-Amino-3-cyanopyridine", "2-Methoxyethylamine", "Thionyl chloride", "Dimethylformamide", "Sodium hydride", "Ethyl acetate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(pyridin-3-yl)acetaldehyde", "React 2-Amino-3-cyanopyridine with acetic acid and hydrochloric acid to form 2-(pyridin-3-yl)acetonitrile", "Hydrolyze 2-(pyridin-3-yl)acetonitrile with sodium hydroxide to form 2-(pyridin-3-yl)acetaldehyde", "Step 2: Synthesis of 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 2-(pyridin-3-yl)acetaldehyde with 2-Methoxyethylamine to form 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine", "React 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine with thionyl chloride to form 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-yl chloride", "React 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-yl chloride with sodium hydride to form 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-thiol", "React 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-thiol with ethyl acetate and dimethylformamide to form 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
Número CAS |
422528-01-6 |
Nombre del producto |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Fórmula molecular |
C18H18N4O3S |
Peso molecular |
370.43 |
Nombre IUPAC |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26) |
Clave InChI |
WIALYBQFUGAKSW-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2719613.png)

![N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2719615.png)


![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide](/img/structure/B2719622.png)
![2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide](/img/structure/B2719624.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzamide](/img/structure/B2719627.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)
![N-(4-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719631.png)
